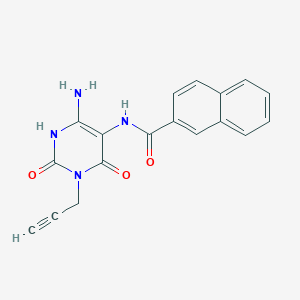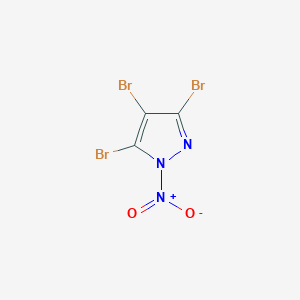
3,4,5-Tribromo-1-nitro-1H-pyrazole
Vue d'ensemble
Description
3,4,5-Tribromo-1-nitro-1H-pyrazole is a chemical compound with the molecular formula C3Br3N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Pyrazoles, including 3,4,5-Tribromo-1-nitro-1H-pyrazole, can be synthesized through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More complex structures can be formed from them .Molecular Structure Analysis
The molecular weight of 3,4,5-Tribromo-1-nitro-1H-pyrazole is 349.76 g/mol . The linear formula of this compound is C3Br3N3O2 .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis
3,4,5-Tribromo-1-nitro-1H-pyrazole is insoluble in water but soluble in Chloroform . The exact physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.Applications De Recherche Scientifique
1. Potential in High-Energy Density Materials
3,4,5-Trinitro-1H-pyrazole and its derivatives have been studied for potential use as high-energy density materials. Quantum chemical treatments have been applied to assess their geometric and electronic structures, thermodynamic properties, crystal density, and detonation properties. These compounds, including 3,4,5-trinitro-1H-pyrazole, have shown comparable performance to well-known high-energy materials like RDX and HMX (Ravi et al., 2010).
2. Reactivity and Synthesis
The synthesis of 3,4,5-Trinitro-1H-pyrazole has been achieved through the nitration of 3,5-dinitropyrazole. This compound reacts with ammonia, aliphatic amines, and other agents, typically undergoing nucleophilic substitution. These reactions lead to various substituted pyrazoles, indicating its reactivity and versatility in synthetic chemistry (Dalinger et al., 2013).
3. Synthesis and Study of Nitropyrazoles
Nitropyrazoles, including variants of 3,4,5-trinitro-1H-pyrazole, have been synthesized and studied for their potential as energetic materials. These compounds have been noted for their higher energy than TNT and lower sensitivity, making them candidates for study in explosives and related fields (Old Jun-lin, 2014).
4. Herbicidal Applications
Pyrazole nitrophenyl ethers, a class related to 3,4,5-trinitro-1H-pyrazoles, have been identified for their herbicidal effects. These compounds inhibit protoporphyrinogen IX oxidase, showing significant activity against narrowleaf weed species. This indicates a potential agricultural application of 3,4,5-trinitro-1H-pyrazole derivatives (Clark, 1996).
5. Amination Studies for Energetic Materials
Amination of nitropyrazoles like 3,5-dinitro-1H-pyrazole has been explored to understand the effects of different amino substituents on the structural and energetic properties of these compounds. Such studies are pivotal in designing next-generation energetic materials (Zhao et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3,4,5-tribromo-1-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3N3O2/c4-1-2(5)7-8(3(1)6)9(10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPFYEWNZFBALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N(N=C1Br)[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547291 | |
| Record name | 3,4,5-Tribromo-1-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Tribromo-1-nitro-1H-pyrazole | |
CAS RN |
104599-40-8 | |
| Record name | 3,4,5-Tribromo-1-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

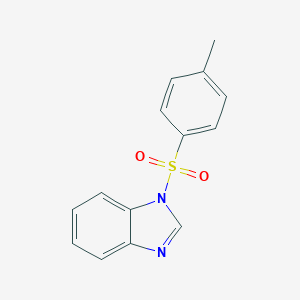

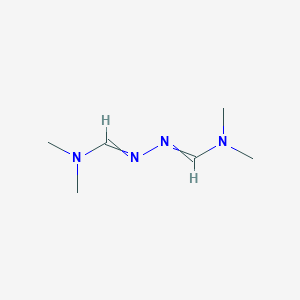

![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)

![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)

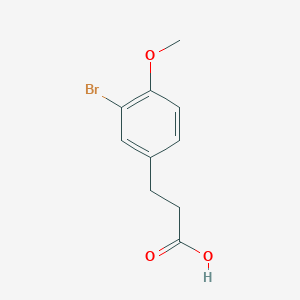

![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
